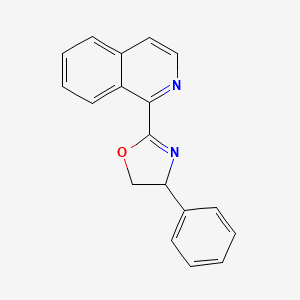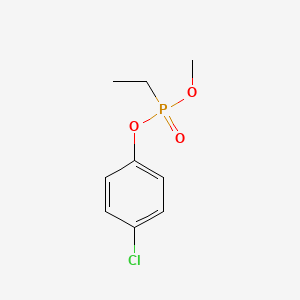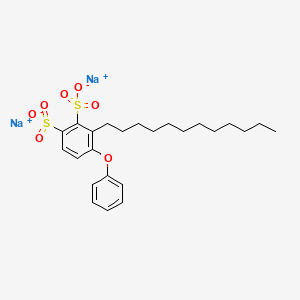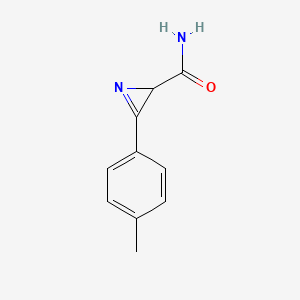
2H-Azirine-2-carboxamide, 3-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azirine-2-carboxamide, 3-p-tolyl-: is a heterocyclic compound featuring a three-membered ring with one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and significant reactivity. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) enhances its chemical properties, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azirine-2-carboxamide, 3-p-tolyl- typically involves the isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . This method is catalyzed by iron(II) chloride (FeCl2) and provides high yields of the desired product. The reaction conditions are mild, making it an efficient and practical approach for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for 2H-Azirine-2-carboxamide, 3-p-tolyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Azirine-2-carboxamide, 3-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the azirine ring to aziridine derivatives.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiophenol in sodium phosphate buffer solution are effective.
Major Products:
Oxidation: Oxazoles.
Reduction: Aziridine derivatives.
Substitution: Products of nucleophilic addition, such as thiol adducts.
Aplicaciones Científicas De Investigación
2H-Azirine-2-carboxamide, 3-p-tolyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques to label biomolecules.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-Azirine-2-carboxamide, 3-p-tolyl- involves its high reactivity due to the strained three-membered ring. The azirine ring acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins . This interaction can disrupt normal protein function, leading to various biological effects.
Comparación Con Compuestos Similares
2H-Azirine-2-carboxylic acid: Another member of the azirine family, known for its antimicrobial properties.
3-Phenyl-2H-azirine-2-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness: 2H-Azirine-2-carboxamide, 3-p-tolyl- is unique due to the presence of the p-tolyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methods and exploring biological applications .
Propiedades
Número CAS |
28883-95-6 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-2-4-7(5-3-6)8-9(12-8)10(11)13/h2-5,9H,1H3,(H2,11,13) |
Clave InChI |
NCTSBSGNXVYAPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


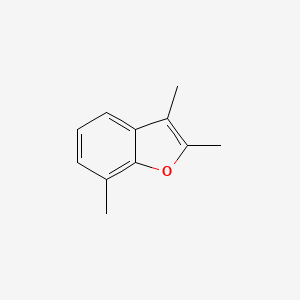
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
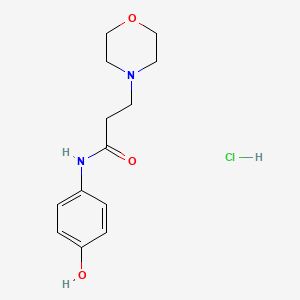
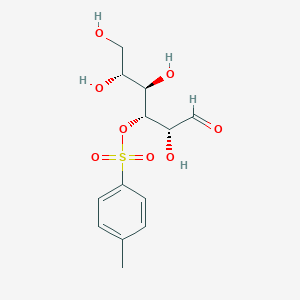
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
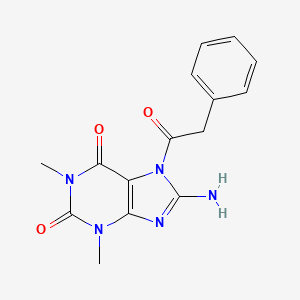
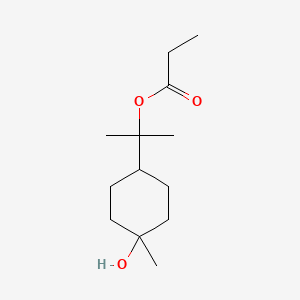
![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
